4-(Trifluoromethyl)quinoline-2-carboxylic acid is a compound of significant interest in organic chemistry and medicinal chemistry due to its unique trifluoromethyl group and quinoline structure. This compound is characterized by its potential biological activities, particularly in the fields of antimicrobial and antifungal research. It is classified as a quinoline derivative, which is a bicyclic compound containing a benzene ring fused to a pyridine ring.
4-(Trifluoromethyl)quinoline-2-carboxylic acid can be sourced from various chemical suppliers and is often synthesized in laboratory settings. It belongs to the class of compounds known as heterocycles, specifically quinolines, which are known for their diverse biological activities. The trifluoromethyl group (-CF3) enhances the lipophilicity and metabolic stability of the compound, making it an attractive candidate for drug design.
The synthesis of 4-(trifluoromethyl)quinoline-2-carboxylic acid can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions, including temperature, solvent choice, and reaction time. The use of environmentally friendly solvents and catalysts is increasingly favored in modern synthetic approaches to minimize environmental impact.
The molecular structure of 4-(trifluoromethyl)quinoline-2-carboxylic acid consists of a quinoline core with a carboxylic acid functional group at the 2-position and a trifluoromethyl group at the 4-position. Its chemical formula is C10H6F3NO2, and it has a molecular weight of approximately 233.15 g/mol.
4-(Trifluoromethyl)quinoline-2-carboxylic acid can participate in various chemical reactions:
Reactions involving this compound often require specific conditions to optimize yields and selectivity. For example, reactions involving nucleophiles may be facilitated by polar aprotic solvents to enhance nucleophilicity.
The mechanism of action for 4-(trifluoromethyl)quinoline-2-carboxylic acid in biological systems typically involves interaction with specific enzymes or receptors. The presence of the trifluoromethyl group enhances binding affinity due to increased hydrophobic interactions.
Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens, potentially through inhibition of key metabolic pathways .
4-(Trifluoromethyl)quinoline-2-carboxylic acid has several applications in scientific research:
Quinoline, a bicyclic heterocycle fusing benzene with pyridine, was first isolated from coal tar by Friedlieb Ferdinand Runge in 1834 [4] [7]. Its structural versatility enabled rapid integration into medicinal chemistry, particularly through naturally occurring alkaloids. Quinine, extracted from Cinchona bark, emerged as a cornerstone antimalarial agent in the 19th century and directly inspired synthetic derivatives like chloroquine and primaquine [7] [8]. The intrinsic bioactivity of quinoline stems from its ability to intercalate into biomolecular targets, disrupt DNA synthesis, and modulate enzymatic activity, driving its adoption in diverse therapeutic areas [4].
The scaffold’s synthetic accessibility further accelerated its use. Classical methods like the Skraup synthesis (aniline-glycerol condensation under acid catalysis) and Friedlander synthesis (2-aminobenzaldehyde-ketone cyclization) enabled large-scale production [4] [10]. By the 1980s, fluoroquinolone antibiotics like ciprofloxacin underscored quinoline’s relevance in antibacterial therapy, while camptothecin derivatives highlighted its anticancer potential [7]. This trajectory cemented quinoline as a "privileged scaffold" in drug discovery, capable of bearing diverse substituents for tailored bioactivity.
Table 1: Key Milestones in Quinoline-Based Drug Development
Year | Development | Therapeutic Application |
---|---|---|
1820 | Isolation of quinine from Cinchona bark | Antimalarial |
1880 | Skraup synthesis developed | Synthetic accessibility |
1940s | Chloroquine commercialization | Antimalarial |
1987 | FDA approval of ciprofloxacin | Antibacterial |
2000s | Bedaquiline development | Antitubercular |
The trifluoromethyl (−CF₃) group is a critical pharmacophore in modern medicinal chemistry due to its unique physicochemical properties. Its strong electron-withdrawing effect (σI = 0.43) enhances metabolic stability by resisting oxidative degradation, while its high lipophilicity (π = 0.88) improves membrane permeability [2] . These attributes make −CF₃ an optimal mimic for methyl, isopropyl, or ethyl groups in bioactive molecules, augmenting target binding without significant steric perturbation [2]. For instance, in nonpolar α-amino acids, −CF₃ serves as an isostere for hydrophobic side chains but confers enhanced rigidity and reduced racemization during peptide synthesis [2].
Strategic placement of −CF₃ modulates pharmacokinetics and target engagement. At the C8 position of quinoline, it enhances antibacterial potency by promoting DNA gyrase interactions [9]. Mechanistically, the −CF₃ group’s low polar surface area strengthens van der Waals contacts within hydrophobic enzyme pockets, as observed in dihydroorotate dehydrogenase (DHODH) inhibitors where −CF₃ improves affinity for the ubiquinone binding site [3]. Synthetic advances, such as deaminative trifluoromethylation using Levin’s reagent and Grushin’s reagent (bpyCu(CF₃)₃), now enable site-specific −CF₃ installation on aliphatic amines under mild conditions , facilitating the development of analogs like 4-(trifluoromethyl)quinoline-2-carboxylic acid.
Table 2: Physicochemical Impact of −CF₃ vs. −CH₃ in Bioactive Molecules
Property | −CF₃ Group | −CH₃ Group | Pharmacological Advantage |
---|---|---|---|
Lipophilicity (clogP) | +0.88 | +0.52 | Enhanced membrane permeability |
Metabolic Stability | High | Moderate | Reduced oxidative metabolism |
Electron Withdrawal | Strong (σI=0.43) | Weak (σI=0.04) | Improved acid dissociation (pKa modulation) |
Steric Volume (ų) | 38.3 | 22.4 | Optimal hydrophobic pocket filling |
4-(Trifluoromethyl)quinoline-2-carboxylic acid (CAS: 588702-67-4, MF: C₁₁H₆F₃NO₂, MW: 241.17) exemplifies strategic molecular hybridization, merging the quinoline core’s target versatility with the −CF₃ group’s pharmacokinetic benefits and the carboxylic acid’s capacity for electrostatic interactions [1] [6]. Its synthesis typically employs the Pfitzinger condensation, where 4-(trifluoromethyl)isatin reacts with carbonyl compounds under basic conditions, followed by oxidative decarboxylation [3]. Alternatively, metal-free [4+2] cyclizations between o-aminobenzaldehydes and β-keto esters offer atom-economical routes [10].
The compound’s pharmacophore features three key moieties:
Biological evaluations validate its multifunctionality. In DHODH inhibition, derivatives exhibit IC₅₀ values of 9.71–28.3 nM, outperforming brequinar (IC₅₀ = 50 nM) due to optimized interactions with Thr63 and Tyr356 via water-mediated hydrogen bonds [3]. Antifungal studies against Fusarium graminearum reveal MIC values as low as 6.25 μg/mL, attributable to −CF₃-enhanced cellular uptake [9] [10]. The compound’s modular structure also supports derivatization into prodrug esters (e.g., methyl esters) to improve oral bioavailability (F = 56%) while maintaining in vivo efficacy [3].
Table 3: Molecular Descriptors and Biological Applications of 4-(Trifluoromethyl)quinoline-2-carboxylic Acid
Property | Value/Descriptor | Significance |
---|---|---|
CAS Registry Number | 588702-67-4 | Unique compound identifier |
Molecular Formula | C₁₁H₆F₃NO₂ | Elemental composition |
Molecular Weight | 241.17 g/mol | Dose calculation and pharmacokinetics |
logP | ~2.5 (calculated) | Moderate lipophilicity for cellular uptake |
Key Biological Activities | DHODH inhibition (IC₅₀: 9.71 nM), Antifungal (MIC: 6.25 μg/mL), Antibacterial | Multitarget therapeutic potential |
Synthetic Accessibility | Pfitzinger condensation, [4+2] cyclizations | Scalable synthesis for drug development |
This trifunctional architecture positions 4-(trifluoromethyl)quinoline-2-carboxylic acid as a versatile scaffold for anticancer, antimicrobial, and enzyme-targeted therapeutics, with ongoing research exploring its conjugates with triazoles and oxadiazoles for enhanced potency [9].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3